molecular formula C9H9FO2 B14379259 Methyl 3-(fluoromethyl)benzoate CAS No. 89540-39-6

Methyl 3-(fluoromethyl)benzoate

Cat. No.: B14379259
CAS No.: 89540-39-6
M. Wt: 168.16 g/mol
InChI Key: WYBKEJWVNCDIIR-UHFFFAOYSA-N
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Description

Methyl 3-(fluoromethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoromethyl group attached to the benzene ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(fluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(fluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Friedel-Crafts acylation, where benzene is reacted with 3-(fluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ester after subsequent purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(carboxymethyl)benzoic acid.

    Reduction: 3-(hydroxymethyl)benzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(fluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in biochemical assays due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(fluoromethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluorobenzoate
  • Methyl 4-fluorobenzoate
  • Methyl 3-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-(fluoromethyl)benzoate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzoates. This uniqueness makes it valuable in specific applications where the fluoromethyl group plays a crucial role in the compound’s behavior and interactions.

Properties

CAS No.

89540-39-6

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

methyl 3-(fluoromethyl)benzoate

InChI

InChI=1S/C9H9FO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3

InChI Key

WYBKEJWVNCDIIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CF

Origin of Product

United States

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